molecular formula C14H15NO3 B2990542 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1092288-97-5

6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2990542
CAS No.: 1092288-97-5
M. Wt: 245.278
InChI Key: NYVQXNSADABIKL-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is a solid substance . The compound is part of a unique collection of chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C(C(O)=O)=CNC2=CC=C(C)C=C12 . The InChI code for the compound is 1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 203.19 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Antibacterial Activities

Several studies have highlighted the antibacterial efficacy of quinoline derivatives, including compounds structurally related to 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been synthesized showing greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms, indicating the potential use of these compounds in treating bacterial infections (Cooper et al., 1990). Additionally, specific modifications to the quinoline structure, such as the introduction of heterocyclic substituents, have been shown to enhance their antibacterial properties (Koga et al., 1980).

Antitumor Activities

Quinoline derivatives have also been investigated for their antitumor activities. For example, the synthesis and crystal structure analysis of certain chromene carboxylic acid derivatives, closely related to the quinoline structure, suggest their potential in structural-activity relationship studies of antitumor antibiotics, indicating their relevance in developing new anticancer drugs (Li et al., 2013).

Antihypoxic Activities

Research has explored the antihypoxic effects of quinoline derivatives, showing that certain compounds exhibit significant protective effects against hypoxia, which could be leveraged in the development of treatments for conditions associated with oxygen deprivation (Ukrainets et al., 2014).

Antiallergic Activities

Quinoline derivatives have been evaluated for their antiallergic properties, with some compounds showing activity in animal models, potentially indicating their use in developing therapies for allergic reactions (Peet et al., 1985).

Biomedical Analysis Applications

Certain quinoline derivatives exhibit strong fluorescence in a wide pH range, making them attractive as fluorescent labeling agents in biomedical analysis. These compounds' stability and fluorescence characteristics under various conditions suggest their utility in developing new diagnostic and analytical techniques (Hirano et al., 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has a signal word of 'Warning’ . It has a hazard statement of H302, indicating that it is harmful if swallowed . It belongs to the Acute Tox. 4 Oral hazard classification .

Properties

IUPAC Name

6-methyl-4-oxo-1-propylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVQXNSADABIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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